RBP4 Binding Affinity: Moderate Potency with a Defined IC50 of 3 μM
The target compound exhibits moderate binding affinity to human RBP4 with an IC50 of 3.00E+3 nM (3 μM) in a radiometric scintillation proximity (SPA) assay [1]. This level of activity places it in a distinct potency class compared to high-affinity RBP4 ligands (e.g., IC50 = 4.46 nM for a reference compound in the same patent family [2]), offering a valuable tool for probing RBP4 biology without complete target ablation.
| Evidence Dimension | RBP4 Binding Affinity (IC50) |
|---|---|
| Target Compound Data | 3.00E+3 nM (3 μM) |
| Comparator Or Baseline | Reference RBP4 inhibitor (Compound 63): IC50 = 4.46 nM |
| Quantified Difference | Approximately 672-fold lower potency |
| Conditions | Radiometric scintillation proximity (SPA) assay, in vitro |
Why This Matters
The 3 μM IC50 defines a specific activity profile suitable for mechanistic studies where partial RBP4 antagonism is desired, distinguishing it from both inactive analogs and sub-nanomolar inhibitors.
- [1] BindingDB Entry BDBM50580644. In vitro binding of compounds to RBP4. IC50: 3.00E+3 nM. View Source
- [2] BindingDB Entry BDBM249464. Reference Compound 63. IC50: 4.46 nM. View Source
